

An In-depth Technical Guide to the Genotoxicity and Carcinogenicity of Triphenyltin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triphenyltin

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This technical guide provides a comprehensive overview of the genotoxic and carcinogenic potential of **triphenyltin** (TPT) compounds. The information is compiled from a range of scientific studies to support risk assessment and further research in the fields of toxicology and drug development.

Executive Summary

Triphenyltin (TPT) is an organotin compound that has been used as a fungicide and antifouling agent. Its potential for genotoxicity and carcinogenicity has been the subject of numerous studies. The genotoxicity profile of TPT is complex, with some studies indicating a potential for chromosomal damage, while others, particularly recent studies on specific derivatives, show a lack of direct DNA reactivity. Evidence for the carcinogenicity of TPT is conflicting. A comprehensive bioassay by the U.S. National Toxicology Program (NTP) found no evidence of carcinogenicity for **triphenyltin** hydroxide in rats and mice. However, other studies have reported an increased incidence of certain tumors in different rodent strains. This guide provides a detailed examination of the available data, experimental methodologies, and potential mechanisms of action.

Genotoxicity Studies

The genotoxicity of **triphenyltin** has been evaluated in a variety of in vitro and in vivo assays, assessing endpoints such as gene mutations, chromosomal aberrations, and DNA damage.

Gene Mutation Assays

Data from bacterial reverse mutation assays (Ames test) for **triphenyltin** compounds are limited in the readily available literature. This assay is a primary screen for point mutations and frameshift mutations.

Chromosomal Aberration Assays

Several studies have investigated the potential of **triphenyltin** compounds to induce structural chromosomal damage in mammalian cells.

Triphenyltin acetate (TPTA) and **triphenyltin** hydroxide (TPTH) have been shown to induce chromosomal aberrations, including micronuclei (MN) and sister chromatid exchanges (SCEs), in cultured Chinese hamster ovary (CHO) cells.^[1]

Table 1: In Vitro Genotoxicity of **Triphenyltin** Compounds in CHO Cells

Compound	Assay	Concentration	Results
TPTA	Micronucleus	150 ng/mL (with S9)	Meaningful induction
TPTH	Micronucleus	150 ng/mL (without S9)	Significant increase
TPTH	Micronucleus	150 ng/mL (with S9)	Meaningful induction
TPTA	Sister Chromatid Exchange	Dose-dependent (with S9)	Significant increase
TPTH	Sister Chromatid Exchange	Dose-dependent (with S9)	Significant increase

Data from Chou et al., 1999.^[1]

In vivo studies in BALB/c mice have demonstrated that TPTA can induce a dose-related increase in micronucleated peripheral blood cells following oral administration. TPTH also induced a significant increase in micronucleated reticulocytes in a single-treatment regimen.^[1] These findings suggest that **triphenyltin** compounds can cause chromosomal damage in living organisms.^[1]

DNA Damage Assays (Comet Assay)

Recent studies on certain **triphenyltin** derivatives, specifically **triphenyltin** ethyl phenyl dithiocarbamate and **triphenyltin** butyl phenyl dithiocarbamate, did not show evidence of DNA damage in K562 human erythroleukemia cells as assessed by the alkaline comet assay.[2] The percentage of DNA in the tail and the tail moment did not significantly increase after exposure to these compounds.[2] However, another study on a **triphenyltin(IV)** dithiocarbamate compound (OC2) reported that it induces DNA damage in K562 cells, which triggers an intrinsic mitochondrial pathway of apoptosis.[3]

Table 2: Comet Assay Results for **Triphenyltin** Dithiocarbamate Compounds in K562 Cells

Compound	Exposure Time	Tail Moment (A.U.)	DNA Intensity in Tail (%)	Genotoxic Effect
Triphenyltin ethyl phenyl dithiocarbamate	30, 60, 90 min	1.20 - 2.20	1.50 - 3.50	No
Triphenyltin butyl phenyl dithiocarbamate	30, 60, 90 min	1.20 - 2.20	1.50 - 3.50	No

Data from Hamid et al., 2024.[2][4]

Carcinogenicity Studies

The evidence regarding the carcinogenicity of **triphenyltin** is inconsistent across different studies.

National Toxicology Program (NTP) Bioassay

A comprehensive bioassay of **triphenyltin** hydroxide was conducted by the NTP in Fischer 344 rats and B6C3F1 mice.[5][6]

Table 3: NTP Carcinogenicity Bioassay of **Triphenyltin** Hydroxide

Species	Strain	Sex	Dose (ppm in feed)	Duration	Findings
Rat	Fischer 344	Male & Female	0, 37.5, 75	78 weeks	No evidence of carcinogenicity
Mouse	B6C3F1	Male & Female	0, 37.5, 75	78 weeks	No evidence of carcinogenicity

Data from NCI-CG-TR-139, 1978.[5][6]

The study concluded that under the conditions of the bioassay, there was no evidence for the carcinogenicity of **triphenyltin** hydroxide.[5] It was noted that for female rats, the maximum tolerated dose may not have been reached.[5]

Other Reported Carcinogenicity Findings

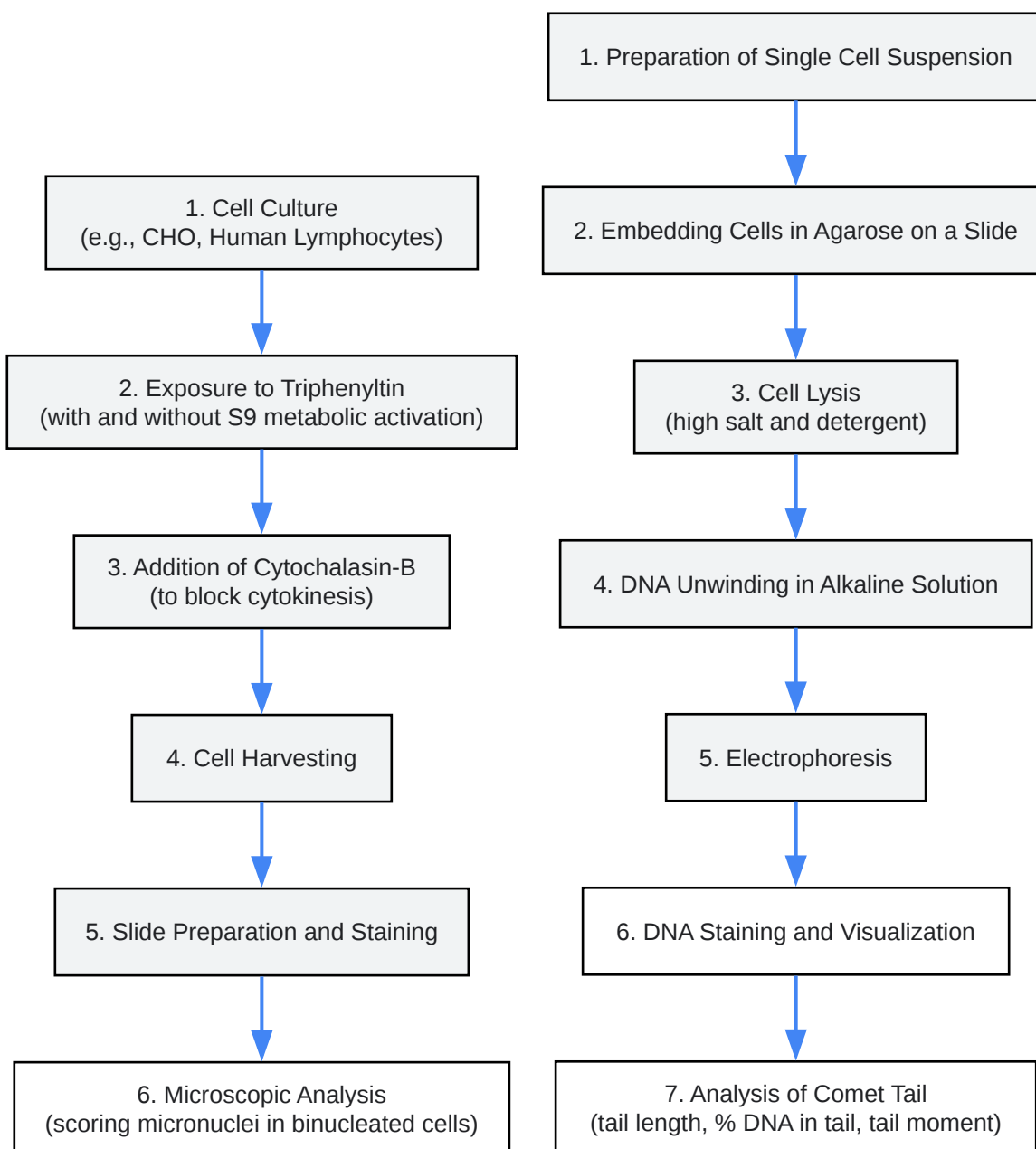
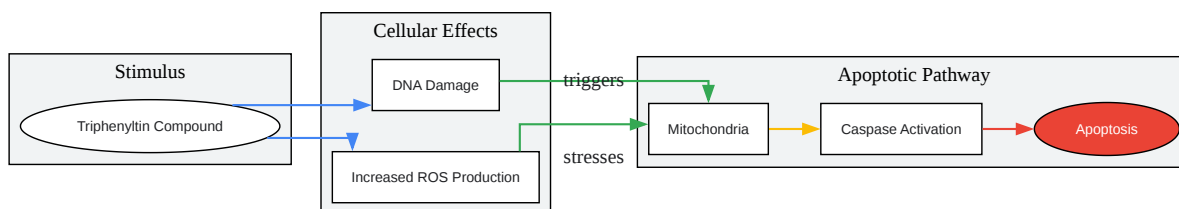
In contrast to the NTP study, some other studies have suggested potential carcinogenic effects of **triphenyltin**. A review mentions studies in Wistar rats and NMRI mice that showed an increased incidence of pituitary cancer in female rats and liver cancer in female mice at higher doses of **triphenyltin** hydroxide. Another review points to reproductive-tract cancer in rats at lower dose ranges.[7] Unfortunately, the primary sources for these findings were not readily available to provide a direct comparison of the experimental protocols and results with the NTP study.

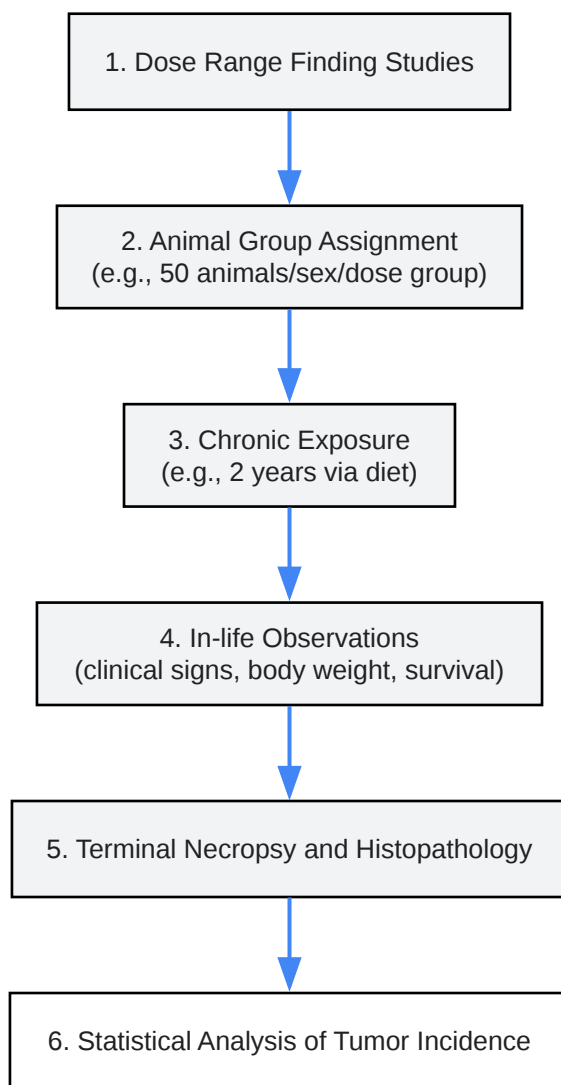
Signaling Pathways and Mechanisms of Toxicity

The precise molecular mechanisms underlying the genotoxicity and potential carcinogenicity of **triphenyltin** are not fully elucidated. However, several studies on **triphenyltin** and related organotin compounds suggest the involvement of oxidative stress and apoptosis.

A **triphenyltin**(IV) dithiocarbamate compound has been shown to induce apoptosis in K562 cells through an intrinsic mitochondrial pathway that is triggered by DNA damage.[3] This

process is associated with the excessive production of intracellular reactive oxygen species (ROS).[3] For the related compound trimethyltin, the ROS/NF- κ B signaling pathway has been implicated in apoptosis and DNA damage.[8] Studies on another organotin, tributyltin, have shown that it can induce apoptosis in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria, linked to a perturbation of intracellular calcium homeostasis.[9]





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Genotoxicity and Carcinogenicity of Triphenyltin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233371#triphenyltin-genotoxicity-and-carcinogenicity-studies]

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